1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one 1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1157885-84-1
VCID: VC2915886
InChI: InChI=1S/C15H19ClN2O3/c1-10(19)14-8-13(16)7-12(15(14)21)9-17-3-5-18(6-4-17)11(2)20/h7-8,21H,3-6,9H2,1-2H3
SMILES: CC(=O)C1=CC(=CC(=C1O)CN2CCN(CC2)C(=O)C)Cl
Molecular Formula: C15H19ClN2O3
Molecular Weight: 310.77 g/mol

1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one

CAS No.: 1157885-84-1

Cat. No.: VC2915886

Molecular Formula: C15H19ClN2O3

Molecular Weight: 310.77 g/mol

* For research use only. Not for human or veterinary use.

1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one - 1157885-84-1

Specification

CAS No. 1157885-84-1
Molecular Formula C15H19ClN2O3
Molecular Weight 310.77 g/mol
IUPAC Name 1-[3-[(4-acetylpiperazin-1-yl)methyl]-5-chloro-2-hydroxyphenyl]ethanone
Standard InChI InChI=1S/C15H19ClN2O3/c1-10(19)14-8-13(16)7-12(15(14)21)9-17-3-5-18(6-4-17)11(2)20/h7-8,21H,3-6,9H2,1-2H3
Standard InChI Key IYFDKERIFJQVLO-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC(=C1O)CN2CCN(CC2)C(=O)C)Cl
Canonical SMILES CC(=O)C1=CC(=CC(=C1O)CN2CCN(CC2)C(=O)C)Cl

Introduction

Chemical Structure and Identification

1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one represents a specialized piperazine derivative with multiple functional groups. This section details the compound's fundamental identification parameters and structural features that define its chemical identity.

Compound Identification Parameters

The compound is uniquely identified through several standardized chemical identifiers as outlined in the table below:

ParameterValue
CAS Number1157885-84-1
Molecular FormulaC₁₅H₁₉ClN₂O₃
Molecular Weight310.77 g/mol
IUPAC Name1-[3-[(4-acetylpiperazin-1-yl)methyl]-5-chloro-2-hydroxyphenyl]ethanone
Standard InChIInChI=1S/C15H19ClN2O3/c1-10(19)14-8-13(16)7-12(15(14)21)9-17-3-5-18(6-4-17)11(2)20/h7-8,21H,3-6,9H2,1-2H3
Standard InChIKeyIYFDKERIFJQVLO-UHFFFAOYSA-N
SMILESCC(=O)C1=CC(=CC(=C1O)CN2CCN(CC2)C(=O)C)Cl
PubChem Compound ID43792737

Structural Features

The compound's structure includes several key functional groups that contribute to its chemical behavior:

  • A piperazine ring system that serves as the central structural element

  • An acetyl group attached to one of the nitrogen atoms in the piperazine ring

  • A chloro-hydroxyphenyl group with an additional acetyl substituent

  • A methylene linker connecting the piperazine and phenyl components

This arrangement of functional groups creates a unique chemical entity with potential for diverse interactions in biological systems.

Biological Activity Profile

Piperazine derivatives as a chemical class exhibit diverse biological activities that may provide context for understanding the potential properties of this specific compound.

Known Activities of Piperazine Derivatives

Piperazine-containing compounds are known to exhibit diverse biological activities, including:

  • Antipsychotic effects

  • Antihistaminic properties

  • Antimicrobial activities

These activities derive from the ability of piperazine-based structures to interact with various biological targets, particularly G-protein coupled receptors and enzymes involved in critical cellular processes.

Future Research Directions

Several promising avenues exist for further investigation of this compound and its potential applications.

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could yield valuable insights into the relationship between chemical structure and biological activity. Potential modifications include:

  • Alteration of the substituents on the phenyl ring

  • Modification of the piperazine ring system

  • Replacement of the acetyl groups with other acyl or alkyl substituents

  • Investigation of stereochemical effects if applicable

Biological Target Identification

Determining the specific biological targets with which this compound interacts would significantly enhance our understanding of its potential applications. This could involve:

  • Receptor binding studies

  • Enzyme inhibition assays

  • Cell-based phenotypic screening

  • Computational modeling of potential target interactions

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